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Introduction

ATTO 594, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable
tool for super-resolution microscopy techniques such as direct Stochastic Optical
Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM).[1]
[2][3][4][5][€] Its characteristic features include strong absorption, high fluorescence quantum
yield, excellent photostability, and high water solubility, making it highly suitable for single-
molecule detection applications.[4][7][8] This document provides detailed application notes and
protocols for utilizing ATTO 594 in dSTORM and PALM imaging, enabling researchers to
achieve high-quality super-resolution images.

ATTO 594's photophysical properties make it a robust fluorophore for demanding imaging
conditions.[7][8] Its excitation and emission maxima are well-suited for common laser lines
used in super-resolution microscopy.[6] Furthermore, its hydrophilic nature is advantageous for
labeling biological molecules in aqueous environments.[1][8]

Data Presentation
Table 1: Spectroscopic Properties of ATTO 594
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Property Value Reference
Excitation Maximum (Aex) 601 nm [3]
Emission Maximum (Aem) 627 nm [3]

Molar Extinction Coefficient (g)

120,000 M—icm—1

[3]

Fluorescence Quantum Yield

(®)

0.85

[3]

Fluorescence Lifetime (1)

3.9ns

[3]

Table 2: Recommended Starting Conditions for ATTO

594 dSTORM
Parameter Recommendation Notes
) ATTO 594 can be efficiently
Laser Line 594 nm or 561 nm

excited by both laser lines.

Excitation Power Density

1 -5 kW/cmz?

Start at the lower end and
increase gradually to achieve

optimal blinking.

Imaging Buffer

MEA-based buffer with oxygen
scavenging system (GLOX)

A common and effective buffer
for rhodamine dyes. See

Protocol 2 for recipe.

Higher concentrations can

Thiol Concentration (MEA) 10-100 mM increase off-switching rates.
Optimization may be required.
] Adjust based on the blinking
Camera Exposure Time 10 - 50 ms

rate and signal-to-noise ratio.

Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with ATTO 594
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ATTO 594 is available with different reactive groups for covalent labeling of target proteins. The
two most common forms are NHS-ester for labeling primary amines (e.g., lysine residues) and
maleimide for labeling free thiols (e.g., cysteine residues).[1][9]

1A: Labeling with ATTO 594 NHS-ester[10][11][12][13]

» Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH
7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains Tris or other
amine-containing buffers, it must be dialyzed against PBS.

e Dye Preparation: Immediately before use, dissolve ATTO 594 NHS-ester in anhydrous
DMSO to a concentration of 1-10 mg/mL.

o Labeling Reaction: Add the dissolved ATTO 594 NHS-ester to the protein solution at a molar
ratio of 5-10 moles of dye per mole of protein. Incubate for 1 hour at room temperature,
protected from light.

 Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g.,
Sephadex G-25) or by dialysis. For the highly hydrophilic ATTO 594, a longer gel filtration
column may be necessary for optimal separation.[1]

1B: Labeling with ATTO 594 Maleimide[9][14]

o Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS). If
necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-
carboxyethyl)phosphine).

e Dye Preparation: Immediately before use, dissolve ATTO 594 maleimide in anhydrous
DMSO or DMF.

e Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution.
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

e Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume
excess maleimide.
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Purification: Separate the labeled protein from free dye using a size-exclusion
chromatography column or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging of
ATTO 594-labeled Samples

This protocol outlines the general steps for preparing and imaging cells labeled with ATTO 594
for dASSTORM.

Cell Culture and Fixation:
o Culture cells on high-precision glass coverslips (#1.5H).

o Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room
temperature.

Permeabilization (for intracellular targets):
o Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
Blocking:

o Block non-specific binding sites by incubating with a blocking buffer (e.g., 3-5% BSA in
PBS) for 1 hour.

Immunolabeling:

o Incubate with the primary antibody targeting the protein of interest for 1-2 hours at room
temperature or overnight at 4°C.

o Wash three times with PBS.

o Incubate with the ATTO 594-conjugated secondary antibody for 1 hour at room
temperature in the dark.

o Wash three times with PBS.

dSTORM Imaging Buffer Preparation (MEA/GLOX):[2][15][16]
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o Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl.
o Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.

o GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 L of catalase (17 mg/mL) in
200 pL of Buffer A. This solution can be stored at 4°C for up to two weeks.

o 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCI.
Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for up to two weeks or at -20°C
for longer periods.[2]

o Final Imaging Buffer: Immediately before imaging, mix 620 pL of Buffer B with 70 pL of 1 M
MEA and 7 pL of GLOX solution.

e dSTORM Imaging:

Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.

[e]

o

Add the freshly prepared dSTORM imaging buffer.

[¢]

llluminate the sample with a 594 nm or 561 nm laser at a power density of 1-5 kW/cmz2.

Acquire a series of images (typically 10,000-50,000 frames) with an exposure time of 10-
50 ms.

[¢]

Protocol 3: PALM Imaging using ATTO 594 with Self-
Labeling Tags (SNAP-tag®/HaloTag®)

For PALM imaging of genetically encoded proteins, self-labeling tags such as SNAP-tag® or
HaloTag® can be utilized in conjunction with ATTO 594 substrates.

o Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a SNAP-
tag® or HaloTag®.

e Cell Culture: Culture the transfected cells on high-precision glass coverslips.

o Labeling:
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o Prepare a staining solution of the ATTO 594-SNAP/Halo substrate (typically 0.1-1 pM) in
pre-warmed cell culture medium.[17][18]

o Incubate the cells with the staining solution for 30 minutes under optimal growth
conditions.[17]

o Wash the cells extensively with fresh medium to remove unbound dye.
o Fixation and Imaging:
o Fix the cells as described in Protocol 2 (Step 1).
o Prepare the dSTORM imaging buffer as described in Protocol 2 (Step 5).

o Perform imaging as described in Protocol 2 (Step 6).

Mandatory Visualizations
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Caption: Photoswitching mechanism of ATTO 594 in dSTORM.
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Caption: General workflow for a dSTORM experiment.
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Caption: Workflow for PALM imaging using ATTO 594 with self-labeling tags.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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